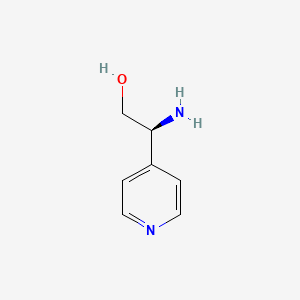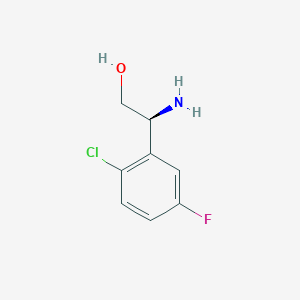
(S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-ol” is a chemical compound with the molecular formula C8H9ClFNO . It is used in the synthesis of various pharmaceuticals and has been the subject of numerous scientific studies .
Synthesis Analysis
The synthesis of key intermediates in the preparation of zolazepam, a tranquilizer for wild animals, involves “this compound” as a key intermediate . The previous report for the preparation of this compound consists of acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a chlorine atom and a fluorine atom on the phenyl ring, an amino group, and a hydroxyl group on the ethane backbone .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include acylation, chlorination, and Friedel-Crafts reaction . These reactions are carefully controlled to ensure the correct formation of the compound .Applications De Recherche Scientifique
(S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-ol has been studied for its potential applications in research. It has been used as a model compound for studying the properties of other amino acid derivatives, as well as for its potential use in drug development. It has also been studied for its ability to interact with proteins, which could be useful for drug delivery and targeting applications.
Mécanisme D'action
(S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-ol has been studied for its mechanism of action. It is believed to interact with proteins through hydrogen bonding, which is a type of non-covalent interaction. This interaction is thought to be responsible for the compound’s ability to bind to proteins and thus, potentially, to target specific proteins in the body.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to have an effect on the activity of enzymes, as well as on the expression of genes. It has also been shown to have an effect on the metabolism of carbohydrates, lipids, and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
(S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-ol has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize and is relatively stable. It is also soluble in aqueous solutions and can be used in a variety of experimental conditions. However, it should be noted that this compound is toxic and should be handled with care.
Orientations Futures
There are several potential future directions for (S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-ol. It could be used as a model compound for further research into the properties of other amino acid derivatives. It could also be used in drug development, as its ability to interact with proteins could be useful for drug delivery and targeting applications. Additionally, further research could be done into the biochemical and physiological effects of this compound, as well as its potential applications in other research areas.
Méthodes De Synthèse
(S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-ol can be synthesized by a method known as ‘N-alkylation’. This involves the reaction of an amine with an alkyl halide in the presence of a base. The reaction proceeds by nucleophilic substitution, resulting in the formation of an alkyl amine. In the case of this compound, the amine used is 2-chloro-5-fluoroaniline and the alkyl halide is ethyl bromide. The reaction takes place in an aqueous solution of sodium hydroxide at room temperature and yields a white solid product.
Propriétés
IUPAC Name |
(2S)-2-amino-2-(2-chloro-5-fluorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFNO/c9-7-2-1-5(10)3-6(7)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCRJRKCTSAZTQ-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(CO)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)[C@@H](CO)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(11bR)-2,6-Bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98%, (99% ee)](/img/structure/B6329482.png)
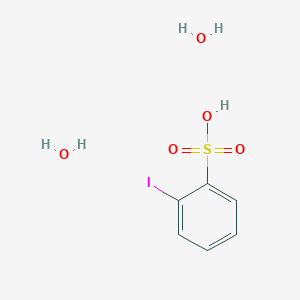
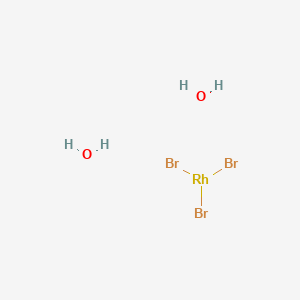


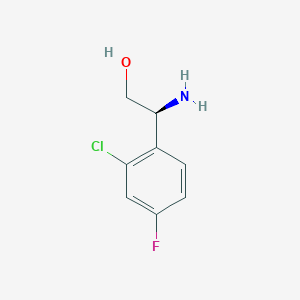


![4'-[4-(Trifluoromethoxy)phenyl]acetophenone](/img/structure/B6329550.png)

